1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Description
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione (CAS: 27473-61-6) is a spirocyclic hydantoin derivative characterized by a fused imidazolidine-indene scaffold. Its molecular formula is C₁₁H₁₀N₂O₂ (MW: 218.21) . The compound is synthesized via cyclocondensation of indanone derivatives with ammonium carbonate and cyanide, followed by alkylation or functionalization steps . It has been studied for its antiproliferative, antiplasmodial, and receptor-binding activities .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYSWRIZYDOSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299556 | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27473-61-6 | |
| Record name | 27473-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Starting Materials and Initial Cyclization
- The starting materials often include 1,3-indandione or its derivatives, which serve as the indene source.
- Imidazolidine precursors are prepared or used directly to react with the indandione derivatives.
- The cyclization to form the spirohydantoin ring system is generally achieved under acidic conditions or by using specific catalysts to promote ring closure.
Representative Procedure
A general procedure described involves the reaction of appropriate bromoalkyl derivatives of spirohydantoin with arylpiperazines in the presence of triethylamine in acetonitrile solvent. The reaction mixture is heated to 100 °C using microwave irradiation for about 1 hour, followed by concentration and purification by column chromatography using methylene chloride/methanol mixtures as eluents.
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Spirohydantoin bromoalkyl derivative (0.3 mmol), triethylamine (0.6 mmol), acetonitrile (4 mL) | Dissolution and preparation of reaction mixture |
| 2 | Aryl piperazine (0.33 mmol) | Addition to reaction mixture |
| 3 | Microwave heating at 100 °C for 1 hour | Promotes nucleophilic substitution and cyclization |
| 4 | Concentration under vacuum | Removal of solvent |
| 5 | Column chromatography (methylene chloride/methanol 9:0.7 to 9:1.2) | Purification of final racemic compounds |
This method yields the target spiro compound with high purity and reproducibility.
Mechanistic Insights and Catalysis
- The formation of the spirocyclic structure involves nucleophilic attack by the nitrogen atoms of the imidazolidine ring on activated carbonyl carbons of the indene derivative.
- Acid catalysis, often by p-toluenesulfonic acid (p-TSA), facilitates protonation of carbonyl groups, enhancing electrophilicity and promoting Knoevenagel condensation steps in related spiro compound syntheses.
- Malononitrile is sometimes used as a promoter or reactant to assist in the formation of intermediate compounds such as bindone, which then undergo further transformations to yield the spirohydantoin structure.
Alternative Synthetic Routes
- One-pot three-component reactions have been developed involving heterocyclic ketene aminals, diamines, and 1,3-indandione derivatives in the presence of malononitrile and p-TSA under reflux in ethanol. This method allows the formation of complex spiro-imidazo compounds, which are structurally related to this compound.
- Industrial methods may involve multi-step syntheses starting from 1,3-indandione and using strong acids like hydrochloric acid or polyphosphoric acid to promote spirocyclization.
Analytical Data Supporting Preparation
- The synthesized compounds are characterized by chromatographic techniques such as HPLC (retention time ~1.613 min) and thin-layer chromatography (Rf ~0.76).
- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight (calculated 365.08, found 365.12).
- Nuclear magnetic resonance (1H NMR) spectra show characteristic multiplets and singlets corresponding to the protons in the spirohydantoin and indene rings, confirming the structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Differences :
- Ring System : The indene moiety in the target compound vs. naphthalene in analogues alters steric and electronic properties, impacting receptor binding and thermal stability .
- Substituents : Methoxy or hydroxy groups enhance solubility and modulate electronic effects, influencing reactivity and biological activity .
2.4. Physicochemical Properties
- Crystallinity: Indene-based spirohydantoins form stable monoclinic crystals, while naphthalene analogues exhibit triclinic packing due to bulkier substituents .
Key Research Findings
- Thermal Degradation: The indene ring delays decomposition by ~40°C compared to non-spiro hydantoins .
- Biological Selectivity : Substituent positioning (e.g., 4'-hydroxy vs. 6'-methoxy) fine-tunes receptor selectivity, with hydroxy groups favoring 5-HT₁A and methoxy groups favoring 5-HT₂A .
- Synthetic Scalability : Bromopentyl derivatives of the target compound require stringent purification (column chromatography) due to byproduct formation, unlike naphthalene analogues .
Biological Activity
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, cytotoxicity, and receptor affinities.
- CAS Number : 27473-61-6
- Molecular Weight : 218.21 g/mol
- Structure : The compound features a spiro structure that is significant for its biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits varying degrees of antibacterial activity. A study compared its activity against several bacterial strains, revealing that it possesses moderate antibacterial properties.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bacillus subtilis | 250 mg/L |
| This compound | Staphylococcus aureus | 500 mg/L |
The compound showed effective inhibition against Gram-positive bacteria but limited activity against Gram-negative strains. This suggests a potential mechanism of action that may involve disruption of cell wall synthesis or interference with metabolic pathways unique to Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of the compound. In vitro studies using human embryonic kidney cells (HEK-293) indicated that the compound has a significant safety margin:
| Concentration (mg/L) | Cell Viability (%) |
|---|---|
| 30.82 | 85 |
| 100 | 60 |
| 250 | 30 |
At concentrations below 30.82 mg/L, the compound exhibited minimal toxicity, making it a candidate for further development in therapeutic applications .
Receptor Affinity
The compound has also been evaluated for its affinity towards serotonin receptors. It was found to have a moderate affinity for the serotonin transporter (SERT) and the 5-HT1A receptor:
| Receptor Type | pK_i Value |
|---|---|
| SERT | >7.5 |
| 5-HT1A | 23–350 nM |
These findings suggest that the compound may influence serotonergic signaling pathways, which could be relevant for mood disorders and other neuropsychiatric conditions .
Case Studies
A notable case study involved the synthesis of various derivatives of imidazolidine compounds, including this compound. Researchers synthesized multiple analogs and assessed their biological activities. The results highlighted that structural modifications could enhance antibacterial efficacy and receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like substituted imidazolidines and indene derivatives. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst choice (e.g., acid/base catalysts). For example, Rossen et al. optimized yields (~65%) using platinum/palladium complexes to stabilize intermediates . Purity is enhanced via recrystallization in polar aprotic solvents.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of the spiro-imidazolidine core?
- Methodological Answer :
- ¹H/¹³C NMR : The spiro carbon (C4) exhibits a distinct singlet at δ ~70–80 ppm due to restricted rotation. Imidazolidine NH protons appear as broad singlets (δ 8.5–9.5 ppm) .
- IR : Stretching vibrations for the diketone (C=O) are observed at 1680–1720 cm⁻¹, while NH bending appears at 1550–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with theoretical masses (e.g., m/z ~260 for the parent compound) .
Q. What are the common challenges in interpreting spectral data for spirocyclic derivatives, and how can they be mitigated?
- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons in the indene moiety) complicate assignments. Use 2D-COSY or HSQC to resolve coupling patterns. For ambiguous carbonyl peaks, deuterium exchange experiments or DFT-simulated spectra (B3LYP/6-31G*) validate assignments .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Solvent effects (PCM model) predict solvatochromic shifts in UV-Vis spectra, corroborated experimentally . Charge distribution maps identify nucleophilic sites (e.g., NH groups) for metal coordination .
Q. What experimental strategies resolve contradictions between theoretical predictions and observed cytotoxic activity in spiro-imidazolidine derivatives?
- Methodological Answer : Discrepancies arise from bioavailability or off-target effects. Use:
- In vitro assays : Compare cytotoxicity (IC₅₀) across cell lines (e.g., HL-60 vs. HeLa) to assess selectivity .
- Molecular Docking : Simulate binding to targets like topoisomerase II; validate with competitive inhibition assays .
- Metabolite Profiling : LC-MS identifies degradation products that may alter activity .
Q. How can reaction engineering principles optimize the scalability of spirocyclic syntheses while minimizing side-product formation?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing dimerization byproducts .
- Membrane Separation : Nanofiltration isolates intermediates, enhancing purity (>95%) .
- Kinetic Modeling : Fit rate constants (k₁, k₂) to Arrhenius equations to predict optimal T and residence time .
Q. What role do structural modifications (e.g., metal complexation) play in enhancing the pharmacological profile of this compound?
- Methodological Answer : Platinum(II) or palladium(II) coordination (e.g., [Pt(Sp-Im)Cl₂]) stabilizes the spiro core and enhances DNA intercalation. Cytotoxicity assays show IC₅₀ values drop from 50 µM (free ligand) to 8 µM (Pt complex) in leukemia models . X-ray crystallography confirms square-planar geometry critical for bioactivity .
Tables for Key Findings
Table 1 : Cytotoxic Activity of this compound Derivatives
| Derivative | Cell Line (IC₅₀, µM) | Target Protein (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| Parent Compound | HL-60: 50 ± 2.1 | Topoisomerase II: -7.8 | |
| Pt(II) Complex | HL-60: 8 ± 0.9 | DNA Minor Groove: -9.2 | |
| Pd(II) Complex | HeLa: 12 ± 1.5 | Tubulin: -8.5 |
Table 2 : DFT-Calculated Properties vs. Experimental Data
| Parameter | DFT Value (B3LYP) | Experimental Value | Deviation (%) |
|---|---|---|---|
| C=O Bond Length (Å) | 1.21 | 1.22 | 0.82 |
| HOMO-LUMO Gap (eV) | 4.3 | 4.5 (UV-Vis) | 4.4 |
| Dipole Moment (D) | 5.6 | 5.8 (Solvatochromism) | 3.4 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
